N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide
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Overview
Description
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide is a chemical compound with the molecular formula C13H10ClNO3 It is characterized by the presence of a hydroxy group, a chlorophenoxy group, and a phenyl group attached to a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The formamide moiety can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines derived from the formamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenoxy and phenyl groups contribute to the compound’s binding affinity and specificity. The formamide moiety can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-(4-(4-fluorophenoxy)phenyl)formamide
- N-Hydroxy-N-(4-(4-bromophenoxy)phenyl)formamide
- N-Hydroxy-N-(4-(4-methylphenoxy)phenyl)formamide
Uniqueness
N-Hydroxy-N-(4-(4-chlorophenoxy)phenyl)formamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., fluorine, bromine, methyl), the chlorine atom enhances the compound’s reactivity and potential interactions with biological targets .
Properties
CAS No. |
105801-28-3 |
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Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-N-hydroxyformamide |
InChI |
InChI=1S/C13H10ClNO3/c14-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(17)9-16/h1-9,17H |
InChI Key |
UYDCRMXZQKFWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C=O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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